2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one
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Overview
Description
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one is a chemical compound with the molecular formula C14H20N2O2S It is known for its unique structure, which includes a piperazine ring and a methylsulfanyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one typically involves the reaction of 4-(methylsulfanyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)ethanone
- 2-[4-(Methylsulfanyl)phenoxy]-1-(piperidin-1-yl)propan-1-one
Uniqueness
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a piperazine ring and a methylsulfanyl phenoxy group, which may contribute to its pharmacological properties.
- IUPAC Name : 2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one hydrochloride
- CAS Number : 1354961-19-5
- Molecular Formula : C14H21ClN2O2S
- Molecular Weight : 316.85 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial and potential neuropharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the piperazine moiety often exhibit significant antimicrobial properties. A study highlighted that various piperazine derivatives demonstrated moderate to good antimicrobial activity against several bacterial strains . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promise in this area.
Compound | Activity | Reference |
---|---|---|
Piperazine Derivative A | Moderate Antimicrobial | |
Piperazine Derivative B | Good Antimicrobial |
Neuropharmacological Activity
Piperazine derivatives are also known for their neuropharmacological effects. The compound's structure suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors. Research into similar compounds has indicated that modifications can enhance selectivity and potency at specific receptor sites, leading to therapeutic effects in conditions like schizophrenia and depression .
Case Studies
Several case studies have explored the biological activities of structurally related compounds:
-
Dopamine Receptor Agonism :
- A study focused on optimizing piperazine derivatives for selective D3 dopamine receptor agonism reported significant findings regarding receptor activation and downstream signaling pathways . While not directly studying our compound, the results suggest that similar modifications could yield beneficial neuroactive properties.
-
Antimicrobial Screening :
- Another study synthesized a series of piperazine derivatives and screened them for antimicrobial efficacy. The results showed that many derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of our compound's potential .
Research Findings
The following table summarizes key findings from research on related compounds:
Properties
Molecular Formula |
C14H20N2O2S |
---|---|
Molecular Weight |
280.39 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O2S/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
CEDOGQSSDCQGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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